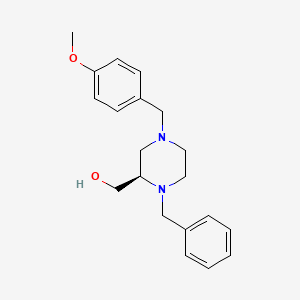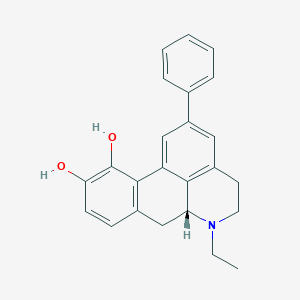
N-Ethyl-2-phenylnorapomorphine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-phenylnorapomorphine hydrochloride is a synthetic compound belonging to the class of aporphine derivatives. This compound is known for its potential pharmacological activities, particularly as a dopamine receptor agonist. It has been studied for its effects on the central nervous system and its potential therapeutic applications in treating neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-phenylnorapomorphine hydrochloride typically involves the N-substitution of morphinans followed by acid-catalyzed rearrangements into aporphinoids . Another approach involves direct N-substitution on the aporphine backbone . These methods yield the desired compound with similar overall efficiencies.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-2-phenylnorapomorphine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a model compound in studying the reactivity and binding affinities of aporphine derivatives.
Biology: Investigated for its effects on dopamine receptors and its potential role in modulating neurotransmitter activity.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in analytical studies.
Mechanism of Action
N-Ethyl-2-phenylnorapomorphine hydrochloride exerts its effects primarily through its action on dopamine receptors. It acts as an agonist at dopamine D2 receptors, leading to the activation of downstream signaling pathways involved in motor control and neurotransmitter release . This compound’s interaction with dopamine receptors makes it a valuable tool in studying dopaminergic systems and developing treatments for related disorders.
Comparison with Similar Compounds
N-Substituted-2-alkyl- and 2-arylnorapomorphines: These compounds share a similar aporphine backbone and exhibit dopamine receptor agonist activity.
Apomorphine: A well-known dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness: N-Ethyl-2-phenylnorapomorphine hydrochloride is unique due to its specific N-ethyl and 2-phenyl substitutions, which confer distinct pharmacological properties compared to other aporphine derivatives. These structural modifications enhance its binding affinity and selectivity for dopamine receptors, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C24H23NO2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(6aR)-6-ethyl-2-phenyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C24H23NO2/c1-2-25-11-10-17-12-18(15-6-4-3-5-7-15)13-19-22(17)20(25)14-16-8-9-21(26)24(27)23(16)19/h3-9,12-13,20,26-27H,2,10-11,14H2,1H3/t20-/m1/s1 |
InChI Key |
RJCYHSVPFFEYKA-HXUWFJFHSA-N |
Isomeric SMILES |
CCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)C5=CC=CC=C5)C(=C(C=C4)O)O |
Canonical SMILES |
CCN1CCC2=C3C1CC4=C(C3=CC(=C2)C5=CC=CC=C5)C(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


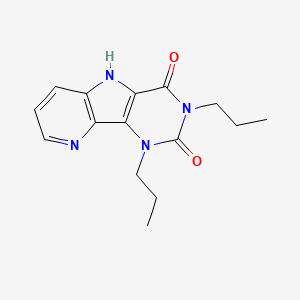
![2-chloro-3-[(6-chloropyridin-3-yl)methoxy]-5-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B10791359.png)
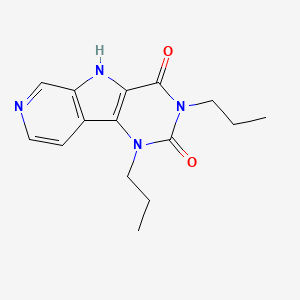
![7-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B10791367.png)
![3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B10791368.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-2,5,7-trimethylimidazo[1,2-c]pyrimidine](/img/structure/B10791373.png)
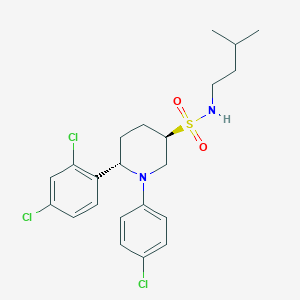


![(2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791394.png)
![(2S)-2-{[4-(6-Bromoquinolin-2-yl)piperazin-1-yl]methyl}-8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791403.png)
![(2S)-8-Methyl-2-({4-[6-(trifluoromethoxy)quinolin-2-yl]piperazin-1-yl}methyl)-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791406.png)
![3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine](/img/structure/B10791411.png)
